molecular formula C13H27NO B13304134 N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine

N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine

Cat. No.: B13304134
M. Wt: 213.36 g/mol
InChI Key: JBEKCGSXERYGBA-UHFFFAOYSA-N
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Description

N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine is an organic compound with a complex structure It features a cyclohexane ring substituted with a dimethyl group and an amine group attached to a methoxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine typically involves multiple steps. One common approach is to start with the cyclohexane ring and introduce the dimethyl and amine groups through a series of substitution reactions. The methoxybutyl chain can be attached using a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methoxybutyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amine group can be reduced to form a secondary or tertiary amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the amine group may produce a secondary amine.

Scientific Research Applications

N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxybutyl chain may also play a role in modulating the compound’s overall properties and interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxybutan-2-yl)pyridin-2-amine
  • N-(1-methoxybutan-2-yl)tetrahydro-2H-thiopyran-3-amine

Uniqueness

N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the combination of a cyclohexane ring with a dimethyl group and a methoxybutyl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C13H27NO/c1-5-11(10-15-4)14-12-7-6-8-13(2,3)9-12/h11-12,14H,5-10H2,1-4H3

InChI Key

JBEKCGSXERYGBA-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NC1CCCC(C1)(C)C

Origin of Product

United States

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